
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival.
作用機序
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide is a potent inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival. The compound binds to the IKKβ kinase subunit of the IKK complex, which is responsible for activating NF-κB. By inhibiting the activation of NF-κB, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide can reduce inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the production of pro-inflammatory cytokines. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to the use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of interest is the testing of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in clinical trials to determine its safety and efficacy in humans. Additionally, there is interest in exploring the potential use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases. Finally, there is interest in further elucidating the mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide, particularly in understanding its effects on the immune system and inflammation.
合成法
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide can be synthesized using a two-step process involving the reaction of 4-chlorobenzylamine with 3-pyridylacetonitrile, followed by the reaction of the resulting intermediate with 2-ethoxybenzoyl chloride. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. The compound has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. It has also been tested for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and asthma.
特性
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-19-8-4-3-7-18(19)21(25)24-20(16-6-5-13-23-14-16)15-9-11-17(22)12-10-15/h3-14,20H,2H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCABQVAISUWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



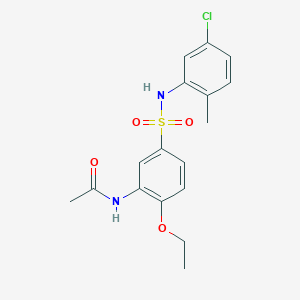
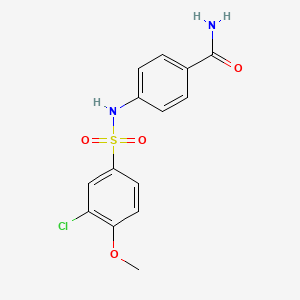
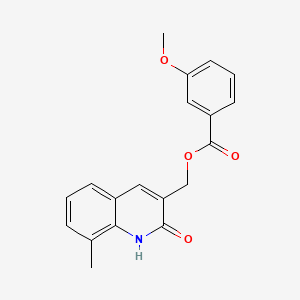

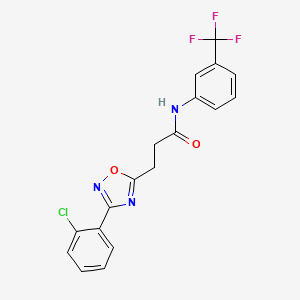



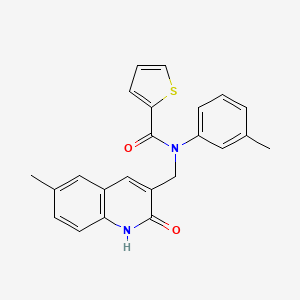


![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)